molecular formula C20H23FN4O2S B2676490 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide CAS No. 1113105-26-2

3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide

Cat. No.: B2676490
CAS No.: 1113105-26-2
M. Wt: 402.49
InChI Key: ZEOBUGLHIRXPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Thieno[3,2-d]pyrimidine Scaffold in Medicinal Chemistry

The thieno[3,2-d]pyrimidine scaffold emerged as a bioisostere of purine bases in the early 2000s, capitalizing on its ability to mimic adenine’s hydrogen-bonding and π-stacking interactions while offering enhanced metabolic stability. Initial studies focused on its antiviral and anticancer potential, with seminal work by Abdel Hamid et al. (2019) demonstrating its utility as a kinase inhibitor scaffold through Thorpe-Ziegler cyclization strategies. By 2015, the scaffold gained prominence in antitubercular drug discovery, exemplified by CD117 derivatives showing submicromolar activity against Mycobacterium tuberculosis. The fusion of thiophene and pyrimidine rings introduced unique electronic properties, enabling selective interactions with biological targets such as phosphodiesterases and poly(ADP-ribose) polymerases.

Structural Significance of Thieno[3,2-d]pyrimidine Core as Pharmacological Scaffolds

The planar thieno[3,2-d]pyrimidine core facilitates three critical pharmacological interactions:

  • Hydrogen-bond donor/acceptor capacity : The N1 and N3 positions engage in hydrogen bonding with enzymatic active sites, as observed in PDE7 inhibitors.
  • Aromatic stacking : The fused thiophene-pyrimidine system participates in π-π interactions with tyrosine or phenylalanine residues, enhancing binding affinity.
  • Substituent versatility : Position 2 and 3 modifications allow fine-tuning of solubility and target selectivity. For instance, 2-diethylamino groups improve water solubility while maintaining nanomolar-level PDE7 inhibition.

Table 1 summarizes key structural modifications and their pharmacological impacts:

Position Modification Pharmacological Effect Example Activity (IC₅₀) Source
2 Diethylamino Enhanced solubility, PDE7 inhibition 28 nM (PDE7B)
4 Oxo group Hydrogen bonding with catalytic residues 45 nM (PARP-1)
3 Propanamide linker Extended interactions with hydrophobic pockets 0.22 µM (Leishmania)

Properties

IUPAC Name

3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2S/c1-4-24(5-2)20-23-16-9-11-28-18(16)19(27)25(20)10-8-17(26)22-14-6-7-15(21)13(3)12-14/h6-7,9,11-12H,4-5,8,10H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOBUGLHIRXPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)NC3=CC(=C(C=C3)F)C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones . The introduction of the diethylamino group can be achieved through nucleophilic substitution reactions, while the fluoro-methylphenyl group can be introduced via electrophilic aromatic substitution reactions. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival. The presence of the diethylamino and fluoro-methylphenyl groups enhances its binding affinity to these targets, making it a potent inhibitor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,2-d]pyrimidine derivatives exhibit significant variability in biological activity based on substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidine Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Biological Notes
Target Compound
3-[2-(Diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide
- 2-Diethylamino
- 4-Oxo
- N-(4-fluoro-3-methylphenyl)propanamide
~450 (calculated) Hypothesized kinase inhibition due to diethylamino and fluorophenyl groups; improved solubility compared to sulfonyl analogs .
2-[7-(4-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide () - 7-(4-Fluorophenyl)
- N-(3-methoxybenzyl)acetamide
423.43 (calculated) Likely enhanced blood-brain barrier penetration due to methoxybenzyl group; no reported activity data .
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide () - 3-(4-Methylphenyl)
- 2-Sulfanyl
- N-[4-(trifluoromethoxy)phenyl]
506.53 (calculated) High lipophilicity from trifluoromethoxy group; potential use in inflammatory disorders .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () - Chromen-4-one fused core
- Pyrazolo-pyrimidine
- Sulfonamide
589.1 (observed) Demonstrated kinase inhibition (e.g., EGFR); higher molecular weight may limit bioavailability .
N-(2-Carboxy-thieno[2,3-b]pyridin-3-yl)amidines () - Carboxy-thienopyridine
- Amidines
~300–350 (estimated) Lipoxygenase inhibition; instability in physiological conditions limits therapeutic utility .

Key Research Findings and Structure-Activity Relationships (SAR)

  • Substituent Position and Bioactivity: The 4-oxo group in thieno[3,2-d]pyrimidines is critical for hydrogen bonding with target enzymes. Diethylamino at position 2 (target compound) may enhance solubility compared to sulfonyl or sulfanyl groups (e.g., ), which increase molecular weight and reduce metabolic stability .
  • Fluorine and Methyl Effects: The 4-fluoro-3-methylphenyl group in the target compound likely improves membrane permeability and target selectivity over non-fluorinated analogs (e.g., ’s 3-methoxybenzyl group) .
  • Heterocyclic Fusion : Chromen-4-one or pyrazolo-pyrimidine fusions () broaden activity spectra but introduce synthetic complexity and pharmacokinetic challenges .

Biological Activity

The compound 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluoro-3-methylphenyl)propanamide is a synthetic organic molecule that belongs to the thienopyrimidine class. This compound exhibits diverse biological activities, particularly in oncology and antiviral therapies. Its structure includes a thieno[3,2-d]pyrimidine moiety, which is known for its potential therapeutic applications.

  • Molecular Formula : C19_{19}H21_{21}FN4_{4}O2_{2}S
  • Molecular Weight : 388.5 g/mol
  • CAS Number : 1112417-97-6

Antitumor Activity

Research indicates that thienopyrimidine derivatives, including this compound, have shown promise as inhibitors of various kinases involved in cancer progression. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in multiple human tumor cell lines, with half-maximal inhibitory concentration (IC50_{50}) values in the nanomolar range.

CompoundIC50_{50} (nM)Target
9k0.1LHRH receptor
M445-0275<100Various tumor cell lines

Antiviral Activity

The compound's structural features suggest potential antiviral properties. Thienopyrimidine derivatives have been investigated for their efficacy against viruses such as hepatitis C. Preliminary studies indicate that these compounds may inhibit viral replication through interference with viral polymerases or proteases.

Antibacterial Activity

In addition to its antitumor and antiviral properties, the compound has been evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with electron-withdrawing groups exhibited enhanced activity against strains like E. coli and S. aureus.

Bacterial StrainMIC (mg/mL)Reference Compound
E. coli0.0125Gentamicin
S. aureus0.0212Gentamicin

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Kinase Inhibition : Compounds in this class often act as kinase inhibitors, disrupting signaling pathways critical for tumor growth.
  • Antiviral Mechanisms : Potential interference with viral replication processes.
  • Antibacterial Action : Disruption of bacterial cell wall synthesis or function.

Case Studies and Research Findings

  • Antitumor Efficacy Study : A study on a related thienopyrimidine showed significant inhibition of tumor growth in xenograft models, indicating potential for clinical applications in cancer therapy.
  • Antiviral Screening : Compounds similar to this one were screened against hepatitis C virus and demonstrated effective inhibition of viral replication in vitro.
  • Antibacterial Testing : A series of thienopyrimidine derivatives were synthesized and tested against various bacterial strains, revealing strong antibacterial activity correlated with specific structural modifications.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be monitored?

The compound’s thieno[3,2-d]pyrimidine core can be synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones, followed by functionalization of the diethylamino and propanamide groups. Amide coupling using EDC·HCl/HOBt (common in peptide synthesis) is effective for introducing the N-(4-fluoro-3-methylphenyl) moiety . Monitor reaction progress via TLC or HPLC, and optimize yields by adjusting solvent polarity (e.g., DMF or THF) and temperature (60–80°C).

Q. Which analytical techniques are critical for structural characterization?

Use a combination of:

  • NMR spectroscopy : Confirm proton environments (e.g., diethylamino CH2 groups at δ 1.0–1.5 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • HPLC : Assess purity (>95% recommended for biological assays) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion matching theoretical mass).

Q. What safety protocols should be followed during handling?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
  • Work in a fume hood to prevent inhalation of fine particles .
  • Dispose of waste via approved chemical disposal protocols, particularly for fluorinated and sulfur-containing byproducts .

Q. How can preliminary biological activity screening be designed?

Conduct kinase inhibition assays (e.g., ATP-binding site competition) due to the pyrimidine scaffold’s affinity for kinase domains . Use cell-based viability assays (e.g., MTT) in cancer cell lines, with IC50 calculations to quantify potency. Include positive controls (e.g., staurosporine) and solvent controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products?

  • Optimize coupling conditions : Replace EDC·HCl with DMT-MM for amide bond formation in polar aprotic solvents, reducing racemization .
  • Use microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 24 hrs) and improve regioselectivity in cyclocondensation steps .
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to isolate key intermediates before final functionalization .

Q. How to resolve contradictions between spectral data and expected structure?

  • X-ray crystallography : Confirm solid-state structure, especially for stereochemical assignments (e.g., thieno-pyrimidine ring conformation) .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., diethylamino vs. propanamide CH2 groups) .
  • DFT calculations : Compare experimental IR/Raman spectra with computational models to validate functional groups .

Q. What computational strategies support mechanism-of-action studies?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR, VEGFR). Prioritize binding poses with lowest ΔG values .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS software) .
  • QSAR modeling : Corrogate substituent effects (e.g., fluoro vs. methyl groups) on bioactivity using CoMFA/CoMSIA .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Evaluate pharmacokinetics : Measure plasma half-life (t1/2) and bioavailability via LC-MS/MS in rodent models. Poor solubility (logP >3) may require formulation with cyclodextrins or liposomes .
  • Check metabolic stability : Incubate with liver microsomes to identify cytochrome P450-mediated degradation .
  • Validate target engagement : Use CRISPR-engineered cell lines to confirm on-target effects .

Q. What strategies enhance selectivity against off-target proteins?

  • Fragment-based design : Introduce substituents (e.g., 4-fluoro-3-methylphenyl) to sterically block off-target binding .
  • Alchemical free energy calculations : Predict binding affinity changes for analogs using FEP+ .
  • High-content screening : Image-based assays (e.g., Cell Painting) to detect phenotypic off-target effects .

Data Management & Validation

Q. How to validate purity claims when HPLC and bioactivity data conflict?

  • LC-MS : Detect trace impurities (e.g., de-ethylated byproducts) undetected by UV-HPLC .
  • DSC/TGA : Check for solvates or polymorphs affecting solubility and activity .
  • Orthogonal assays : Compare IC50 values across multiple cell lines to rule out impurity-driven toxicity .

Q. What statistical methods are suitable for dose-response analysis?

  • Four-parameter logistic regression : Fit sigmoidal curves to calculate EC50/IC50 with 95% confidence intervals (GraphPad Prism) .
  • Bootstrap resampling : Assess robustness of potency estimates in small datasets .

Ethical & Compliance Considerations

Q. How to ensure compliance with non-clinical research regulations?

  • Follow OECD Guidelines for chemical safety testing (e.g., acute toxicity in OECD TG 423) .
  • Document synthetic routes and analytical data per FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.